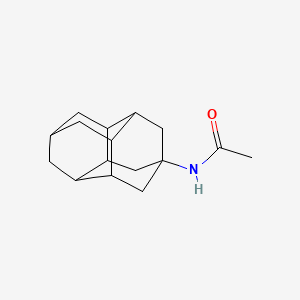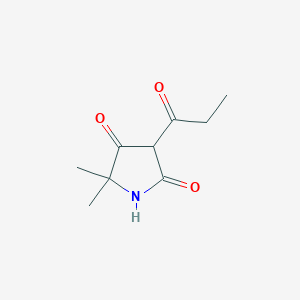
5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-propanoylpyrrolidine-2,4-dione with dimethyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-80°C for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of continuous flow reactors also enables the integration of semi-continuous work-up steps, such as vacuum filtration, to streamline the production process .
化学反応の分析
Types of Reactions
5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
作用機序
The mechanism of action of 5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A similar compound with a different substitution pattern.
Dimedone: A cyclic diketone with similar structural features.
Meldrum’s acid: Another cyclic compound with comparable reactivity.
Uniqueness
5,5-Dimethyl-3-propanoylpyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
63931-00-0 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
5,5-dimethyl-3-propanoylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C9H13NO3/c1-4-5(11)6-7(12)9(2,3)10-8(6)13/h6H,4H2,1-3H3,(H,10,13) |
InChIキー |
MXYYJKKZQOARNO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1C(=O)C(NC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
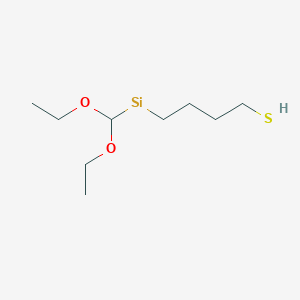

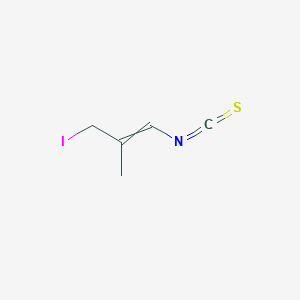
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

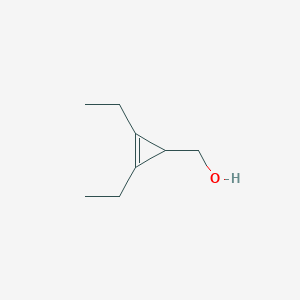
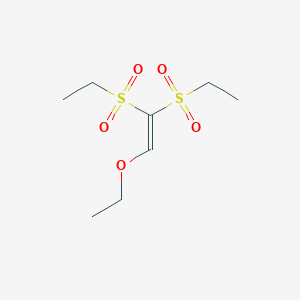
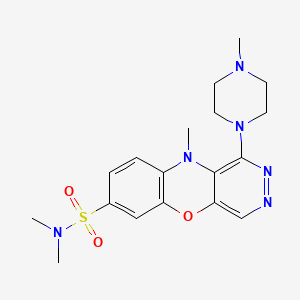
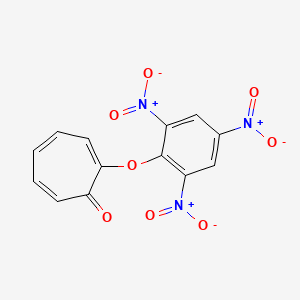
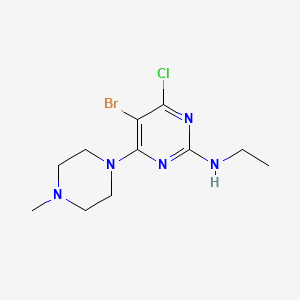
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
